Bis(2-butoxyethyl) Phthalate-d4

Übersicht

Beschreibung

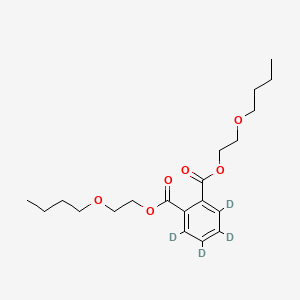

Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled derivative of Bis(2-butoxyethyl) Phthalate. This compound is primarily used as a plasticizer in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of phthalates in different environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butoxyethyl) Phthalate-d4 involves the esterification of phthalic anhydride with deuterated 2-butoxyethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled 2-butoxyethanol is a key raw material, and its availability and cost can significantly impact the overall production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-butoxyethyl) Phthalate-d4 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and deuterated 2-butoxyethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phthalic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, especially under basic conditions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Nucleophiles such as hydroxide ions under basic conditions

Major Products

Hydrolysis: Phthalic acid and deuterated 2-butoxyethanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Bis(2-butoxyethyl) Phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Environmental Studies: Tracking and quantifying phthalate contamination in water, soil, and air.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of phthalates in biological systems.

Material Science: Investigating the effects of plasticizers on the properties of polymers and other materials.

Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques .

Wirkmechanismus

The mechanism of action of Bis(2-butoxyethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the behavior of natural phthalates, binding to proteins and enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking and quantification, providing insights into the compound’s distribution and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2-ethylhexyl) Phthalate (DEHP): A commonly used plasticizer with similar applications but without deuterium labeling.

Dibutyl Phthalate (DBP): Another plasticizer with a shorter alkyl chain.

Diisobutyl Phthalate (DiBP): Similar to DBP but with branched alkyl chains .

Uniqueness

The primary uniqueness of Bis(2-butoxyethyl) Phthalate-d4 lies in its deuterium labeling. This feature makes it invaluable in research applications where precise tracking and quantification are required. The deuterium atoms provide a distinct mass difference, allowing for easy differentiation from non-labeled compounds in analytical studies .

Biologische Aktivität

Bis(2-butoxyethyl) phthalate-d4 (DBEP-d4) is a deuterated derivative of the compound bis(2-butoxyethyl) phthalate (DBEP), which is widely used as a plasticizer in various industrial applications. Understanding the biological activity of DBEP-d4 is essential due to its potential implications in environmental health and safety, as well as its effects on human health.

- Chemical Formula: CHO

- Molecular Weight: 366.4486 g/mol

- CAS Registry Number: 117-83-9

Biological Activity Overview

Research indicates that phthalates, including DBEP and its isotopes, exhibit various biological activities, including antimicrobial, insecticidal, and potential endocrine-disrupting effects. The following sections detail specific findings related to DBEP-d4.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of phthalates. For instance, research documented the antibacterial effects of DBEP against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent .

Table 1: Antibacterial Activity of DBEP-d4

| Bacterial Strain | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 150 |

| P. aeruginosa | 18 | 200 |

Insecticidal Activity

DBEP-d4 has also been studied for its larvicidal effects against mosquito larvae, particularly Culex quinquefasciatus. The compound showed a low lethal concentration (LC) after 72 hours of exposure, indicating strong insecticidal properties.

Table 2: Larvicidal Activity of DBEP-d4

| Exposure Time (h) | LC (ppm) |

|---|---|

| 24 | 186.11 |

| 48 | 108.66 |

| 72 | 67.03 |

Acetylcholinesterase Inhibition

One significant finding regarding the biological activity of DBEP-d4 is its role in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to neurotoxic effects, which raises concerns regarding the safety of compounds like DBEP in consumer products.

Figure 1: AChE Inhibition Percentage at Different Concentrations

- Concentration vs. Inhibition : The study reported inhibition percentages ranging from 29% to over 75% at varying concentrations (50 to 250 ppm), suggesting a dose-dependent relationship .

Case Studies and Environmental Impact

Phthalates, including DBEP-d4, have been detected in various environmental matrices, raising concerns about their bioaccumulation and potential effects on wildlife and human health. For example, a study showed that elevated levels of phthalates in water sources correlated with increased incidences of reproductive health issues in local populations .

Eigenschaften

IUPAC Name |

bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJNODIWQEOAI-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334585 | |

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398065-96-7 | |

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.